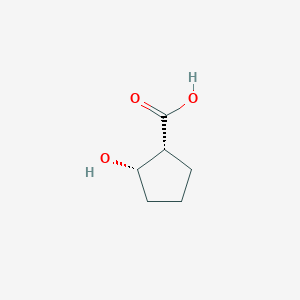

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSWURBGPKQZ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of (1R,2S)-2-Hydroxycyclopentane-1-Carboxylic Acid

Introduction: The Strategic Importance of a Chiral Synthon

This compound[1] is a highly valuable chiral building block, or synthon, in modern organic synthesis. Its significance stems from the precisely defined spatial arrangement of its functional groups—a carboxylic acid and a hydroxyl group in a cis configuration on a five-membered ring. This specific stereochemistry makes it a crucial intermediate in the total synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues.[2][3] Prostaglandins are hormone-like lipid compounds that mediate a vast range of physiological processes, and their synthetic analogues are used in numerous therapeutic agents.[4][5]

The primary challenge in synthesizing this molecule lies in the precise control of its two contiguous stereocenters to achieve the desired (1R,2S) configuration. Consequently, synthetic chemists have developed a variety of sophisticated strategies to address this challenge, ranging from classic, landmark syntheses to modern catalytic and enzymatic methods. This guide provides a detailed exploration of the core synthetic pathways, delving into the mechanistic rationale behind each approach and offering practical, field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of this compound reveals several logical disconnection points. The most common strategies hinge on forming the cyclopentane ring with the desired stereochemistry or resolving a racemic precursor. Key approaches involve leveraging lactone intermediates, which mask the target molecule's functionality in a conformationally rigid system, or employing asymmetric reactions to build the chiral centers directly.

Caption: High-level retrosynthetic analysis of the target molecule.

Key Synthetic Strategies

The Corey Lactone Approach: A Landmark in Prostaglandin Synthesis

The most historically significant route to prostaglandins, and by extension to related synthons like our target molecule, is the Corey synthesis.[6] This pathway relies on the masterful use of lactone intermediates to control stereochemistry. The "Corey Lactone" ((3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-yl benzoate) is a cornerstone of this methodology.[7][8][9] While the Corey Lactone itself is more complex than the target acid, its synthesis and subsequent transformations establish the critical stereocenters.

The general logic involves creating a bicyclic lactone system, often starting from materials like norbornadiene, where the rigid framework allows for predictable stereochemical outcomes in subsequent reactions.[10] This intermediate is then manipulated to install the necessary functional groups before being cleaved to reveal the desired cyclopentane core.

Conceptual Workflow: From Bicyclic Lactone to Target Acid

Caption: Conceptual workflow of the Corey lactone-based approach.

One of the critical transformations in this sequence is the conversion of a δ-lactone into a γ-lactone, which correctly positions the functional groups for the final target.[10] This is often achieved by protecting the alcohol, opening the δ-lactone ring under acidic conditions to form a halo-acid, and then inducing an intramolecular SN2 reaction with a base to form the thermodynamically favored γ-lactone.[10]

Protocol: Transformation of δ-Lactone to γ-Lactone Intermediate This protocol is a conceptual representation based on established procedures.[10]

-

Protection: The free hydroxyl group of the δ-lactone alcohol is protected, for example, as a benzoate ester using benzoyl chloride and pyridine. This prevents unwanted side reactions.

-

Ring Opening: The protected δ-lactone is treated with a strong acid (e.g., 10% HCl in acetone/water) and heated under reflux. This catalyzes the opening of the lactone ring to form the corresponding hydroxy-chloro-carboxylic acid.

-

Intramolecular Cyclization: The intermediate is then treated with a base (e.g., 10% NaOH). The carboxylate formed in situ displaces the chloride in an intramolecular SN2 reaction, closing the ring to form the desired γ-lactone.

-

Deprotection & Hydrolysis: The protecting group is removed, and the lactone is hydrolyzed under basic conditions to yield the final hydroxy acid.

Chemoenzymatic Synthesis: Precision Through Biocatalysis

Modern synthetic chemistry increasingly turns to enzymes for their unparalleled stereoselectivity. Chemoenzymatic routes offer an elegant and often more efficient alternative to classical resolutions or complex asymmetric syntheses.[3]

A. Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other. For the synthesis of this compound, a common strategy is to resolve a racemic ester precursor, such as rac-ethyl 2-oxocyclopentane-1-carboxylate, via asymmetric reduction, or to resolve a racemic hydroxy ester via selective acylation or hydrolysis.

Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of a hydroxy ester.

Causality: Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for these resolutions.[11] The enzyme's chiral active site preferentially binds one enantiomer of the substrate, facilitating its acylation (or deacylation) while leaving the other enantiomer largely untouched. By stopping the reaction at approximately 50% conversion, one can isolate both the acylated product and the unreacted starting material in high enantiomeric excess (ee). Subsequent hydrolysis of the desired unreacted (1R,2S)-ester yields the target acid.

B. Asymmetric Bioreduction

An alternative chemoenzymatic strategy involves the asymmetric reduction of a prochiral ketone, such as 2-oxocyclopentane-1-carboxylic acid ester. Using a ketoreductase enzyme (KRED) with a suitable cofactor (e.g., NADPH), the ketone can be reduced to the cis-hydroxy ester with high diastereoselectivity and enantioselectivity.

Protocol: Asymmetric Reduction of Ethyl 2-oxocyclopentane-1-carboxylate This is a representative protocol.

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), dissolve the substrate, ethyl 2-oxocyclopentane-1-carboxylate.

-

Cofactor Regeneration: Add a cofactor regeneration system, typically consisting of NADP+ and an inexpensive sacrificial alcohol like isopropanol, along with a corresponding alcohol dehydrogenase. This continuously regenerates the required NADPH.

-

Enzyme Addition: Add the selected ketoreductase enzyme.

-

Incubation: Gently agitate the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC.

-

Workup and Isolation: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify by column chromatography to yield the chiral hydroxy ester.

-

Hydrolysis: The purified ester is then hydrolyzed (e.g., using LiOH in THF/water) to afford the final this compound.

Asymmetric Catalysis

Directly creating the desired stereocenters from prochiral starting materials using small-molecule chiral catalysts is a highly efficient and atom-economical approach.[12]

A. Asymmetric Michael Addition/Cyclization

This strategy builds the cyclopentane ring from an acyclic precursor via a domino reaction. For example, a Michael addition of a nucleophile to a linear diethylenic ester, catalyzed by a chiral amine or metal complex, can initiate a cascade that includes an intramolecular cyclization.[13] The chiral catalyst controls the facial selectivity of the initial addition, which in turn dictates the stereochemistry of the newly formed ring.

B. Asymmetric Ring Contraction (Wolff Rearrangement)

An elegant, albeit less common, approach is the asymmetric Wolff rearrangement.[14][15] This involves the conversion of an α-diazoketone derived from a cyclohexane precursor into a ketene. In the presence of a chiral catalyst and a nucleophile (like water or an alcohol), this ketene can be trapped to form the cyclopentane carboxylic acid derivative with high enantioselectivity. The stereochemistry is determined by the catalyst's ability to selectively protonate or add a nucleophile to one face of the ketene intermediate.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

| Pathway | Key Advantages | Key Disadvantages | Typical ee% | Scalability |

| Corey Lactone | Well-established, robust, provides access to many prostaglandin analogues.[7][9] | Multi-step, often uses stoichiometric and hazardous reagents (e.g., tin hydrides). | >98% | Moderate to Large |

| Kinetic Resolution | High enantioselectivity, uses mild enzymatic conditions.[11] | Theoretical maximum yield is 50% (unless coupled with racemization), requires separation of product from starting material. | >99% | Excellent |

| Asymmetric Bioreduction | High theoretical yield (>90%), excellent stereoselectivity, green chemistry principles.[3] | Requires screening for a suitable enzyme, potential for substrate/product inhibition. | >99% | Excellent |

| Asymmetric Catalysis | High atom economy, direct formation of the chiral product, catalytic quantities of chiral inducer.[5][13] | Catalyst development can be complex and expensive, optimization may be required for each substrate. | 90-99% | Good to Excellent |

Purification and Characterization

Regardless of the synthetic pathway, the final product must be rigorously purified and characterized.

-

Purification: The crude product is typically purified by silica gel column chromatography to remove non-polar impurities. For the final carboxylic acid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective for achieving high purity.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the relative stereochemistry (cis vs. trans) through analysis of coupling constants.

-

Mass Spectrometry (MS): Determines the molecular weight and confirms the elemental composition (via HRMS).

-

Chiral HPLC: The most critical analysis for determining the enantiomeric excess (ee%). The sample is derivatized (e.g., to its methyl ester) and analyzed on a chiral stationary phase column.

-

Optical Rotation: Measurement of the specific rotation [α]D provides confirmation of the enantiomeric form.

-

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from the foundational work of Corey to the highly efficient chemoenzymatic and asymmetric catalytic methods available today. While the classical Corey synthesis remains a monumental achievement and a valuable tool, modern approaches prioritizing efficiency, safety, and sustainability are now at the forefront.

Future research will likely focus on the discovery of novel enzymes and catalysts with even broader substrate scopes and higher activities, further reducing process costs and environmental impact. The development of continuous flow processes for both biocatalytic and catalytic reactions represents a promising avenue for the large-scale, on-demand production of this vital chiral synthon, empowering the next generation of drug discovery and development.

References

-

Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

-

ResearchGate. (n.d.). Synthesis of the chiral ω‐side chain building blocks 12...[Link]

-

Tănase, C. I., Drăghici, C., & Caira, M. R. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

-

Zhu, K., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2538. [Link]

-

ResearchGate. (n.d.). Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. [Link]

-

Ma, J., et al. (2018). Pot and time economies in the total synthesis of Corey lactone. Nature Communications, 9(1), 3385. [Link]

-

Tănase, C. I., Drăghici, C., & Caira, M. R. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

-

Tănase, C. I., & Drăghici, C. (2006). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 51(9), 845-850. [Link]

-

MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

-

Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society. [Link]

-

Davies, S. G., et al. (2000). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 5(1), 18-28. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. [Link]

-

Drexel University. (n.d.). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. [Link]

-

Royal Society of Chemistry. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(44), 8932-8951. [Link]

-

ResearchGate. (n.d.). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. [Link]

Sources

- 1. This compound 97% | CAS: 125072-73-3 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 15. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid

Introduction

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (CAS No. 125072-73-3) is a chiral organic compound featuring a cyclopentane ring functionalized with both a carboxylic acid and a hydroxyl group.[1][2][3] The specific stereochemistry, designated as (1R,2S), indicates a cis configuration where the hydroxyl and carboxyl substituents are on the same side of the ring. This stereochemical arrangement is critical as it influences the molecule's conformation, intermolecular interactions, and, consequently, its physical and chemical properties. As a bifunctional chiral building block, this molecule and its isomers are of significant interest to researchers in medicinal chemistry and materials science, serving as valuable intermediates in the synthesis of complex molecular targets.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination, designed for researchers, scientists, and drug development professionals.

Molecular and Structural Characterization

The foundational properties of a molecule are dictated by its structure. For this compound, the presence of two polar functional groups and two chiral centers defines its chemical behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 125072-73-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][6] |

| Molecular Weight | 130.14 g/mol | [1][6] |

| Canonical SMILES | O=C(O)[C@@H]1CCC[C@@H]1O | [1] |

The cis configuration allows for the potential of intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxyl oxygen, which can influence its acidity and conformational preference compared to its trans counterpart.

Caption: 2D representation of this compound.

Core Physicochemical Properties

These properties are fundamental for predicting the compound's behavior in various environments, from reaction flasks to biological systems. While specific experimental data for the (1R,2S) isomer is sparse in publicly available literature, values for related isomers and robust predictive models provide a solid baseline.

| Property | Value/Range | Notes |

| Melting Point | Not available. Estimated to be a solid at room temperature. | The related 1-hydroxycyclopentanecarboxylic acid has a melting point of 103-104°C[7]. A similar range is expected. |

| Boiling Point | Not available. | High boiling point expected due to hydrogen bonding capabilities. |

| Water Solubility | Predicted to be high. | The presence of both a carboxylic acid and a hydroxyl group enhances polarity and hydrogen bonding with water. |

| pKa | Not available. Predicted ~4-5. | The pKa of the related 1-hydroxycyclopentanecarboxylic acid is predicted to be 4.05 ± 0.20[7]. |

| LogP | 1.2 (Predicted for carboxylate) | This value (XLogP3-AA) suggests a relatively hydrophilic nature[8]. |

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting range.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which melting begins (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁-T₂.

Causality Insight: A slow heating rate near the melting point is essential for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an artificially high and broad melting range.

Caption: Workflow for accurate melting point determination.

Acidity and pKa Determination

The pKa, the negative logarithm of the acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable compound in drug development. It governs the extent of ionization at a given pH, which directly impacts solubility, permeability across biological membranes, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is exactly half-neutralized.

Methodology:

-

System Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare a standardized solution of ~0.1 M NaOH (titrant).

-

Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

-

Titration:

-

Place the pH electrode and a magnetic stirrer in the sample solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added. This generates a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

-

The volume at the half-equivalence point is Vₑ/2.

-

The pKa is the pH value on the titration curve corresponding to the volume Vₑ/2.

-

Trustworthiness: This protocol is self-validating. The quality of the titration curve (a clear sigmoidal shape) and the accuracy of the standardized titrant confirm the reliability of the measurement. The use of a calibrated pH meter ensures the accuracy of the core measurement.

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the cyclopentane ring. The protons at the chiral centers (C1-H and C2-H) would appear as distinct multiplets. The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O. The hydroxyl proton will also be a singlet or multiplet, depending on coupling and exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The carbon bearing the hydroxyl group will be in the ~60-80 ppm range, and the remaining aliphatic carbons of the ring will appear further upfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹. The O-H stretch of the alcohol group will also be present, likely overlapping with the carboxylic acid O-H band.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode would be ideal. The primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of 129.1.

Safety and Handling

While specific toxicology data for the (1R,2S) isomer is not available, data for related isomers provides a basis for safe handling practices.

-

Hazard Classification: The general class of 2-hydroxycyclopentane-1-carboxylic acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[9] The (1R,2R) isomer carries the same warnings.[10]

-

Recommended Precautions:

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Conclusion

This compound is a chiral building block with distinct physicochemical properties defined by its stereochemistry. Its polar functional groups suggest high water solubility and a pKa typical of carboxylic acids, making it a compound whose behavior is highly pH-dependent. While experimental data is limited, the established protocols outlined in this guide provide a robust framework for researchers to determine its key properties accurately. A thorough understanding of these characteristics is essential for its effective application in synthetic chemistry and drug development, enabling rational design and formulation of more complex molecules.

References

-

PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 1-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). cis-(1R,2S)-2-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Amazon S3. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

ResearchGate. (n.d.). 1-Hydroxycyclopentane-1-carboxylic acid | Request PDF. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 125072-73-3 | AChemBlock [achemblock.com]

- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. parchem.com [parchem.com]

- 4. chembk.com [chembk.com]

- 5. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 6. (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid 97% | CAS: 169868-13-7 | AChemBlock [achemblock.com]

- 7. 1-Hydroxycyclopentanecarboxylic acid. | 16841-19-3 [chemicalbook.com]

- 8. cis-(1R,2S)-2-hydroxycyclopentane-1-carboxylate | C6H9O3- | CID 8030044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 552195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Abstract

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of its hydroxyl and carboxylic acid functionalities, makes it a valuable synthon for the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the theoretical underpinnings and practical application of key analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.

Introduction: The Significance of this compound in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. Chiral molecules, such as this compound, offer a fixed spatial orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors[1][2]. The cyclopentane ring provides a conformationally constrained framework, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.

The cis relationship between the hydroxyl and carboxylic acid groups in the (1R,2S) stereoisomer allows for the formation of intramolecular hydrogen bonds, influencing its conformation and reactivity. This defined stereochemistry is a key asset in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The carboxylic acid moiety can serve as a handle for further chemical modifications or as a key interacting group with a biological target, while the hydroxyl group can be a crucial hydrogen bond donor or a site for further functionalization[1][2][3].

This guide will delve into the multifaceted approach required for the unambiguous structural confirmation of this compound, covering its synthesis, and the application of various spectroscopic and analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [4][5] |

| Molecular Weight | 130.14 g/mol | [4][5] |

| CAS Number | 125072-73-3 | [4][5] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | Typically ≥97% | [4] |

| SMILES | O=C(O)[C@@H]1CCC[C@@H]1O | [4] |

Synthesis and Stereochemical Control

The synthesis of this compound with high stereopurity is a critical first step for its use as a chiral building block. While a definitive, detailed, and publicly available peer-reviewed synthesis protocol for this specific molecule is not readily found, general synthetic strategies for related cis-2-hydroxycycloalkanecarboxylic acids can be adapted. A plausible and commonly employed approach involves the stereoselective dihydroxylation of a cyclopentene precursor followed by oxidation.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the asymmetric synthesis.

Experimental Protocol: A Generalized Approach for Synthesis

The following is a generalized, field-proven protocol for the synthesis of a cis-2-hydroxycycloalkanecarboxylic acid, which can be adapted for the synthesis of the title compound.

Step 1: Asymmetric Dihydroxylation of a Cyclopentene Precursor

-

To a solution of methyl cyclopent-1-ene-1-carboxylate in a suitable solvent system (e.g., t-butanol/water), add the selected Sharpless asymmetric dihydroxylation reagent (AD-mix-α or AD-mix-β to achieve the desired stereochemistry).

-

Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting diol ester by column chromatography.

Step 2: Ester Hydrolysis

-

Dissolve the purified diol ester in a suitable solvent (e.g., methanol or ethanol).

-

Add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extract the carboxylic acid product into an organic solvent, dry, and concentrate to yield the crude dihydroxy acid.

Step 3: Selective Oxidation

-

This step requires a selective oxidation of the secondary alcohol at the 3-position while protecting the hydroxyl group at the 2-position and the carboxylic acid. This can be a multi-step process involving protection, oxidation, and deprotection, or a more direct enzymatic approach.

-

For a protection group strategy, the carboxylic acid and the 2-hydroxyl group can be protected (e.g., as a lactone or with a bulky silyl group).

-

The remaining free hydroxyl group at the 3-position can then be oxidized to a ketone using a standard oxidizing agent (e.g., PCC or Swern oxidation).

-

Subsequent reduction of the ketone and deprotection would yield the desired product.

Note: The complexity of the final step highlights the challenges in the synthesis of this specific isomer and underscores its value as a specialized building block.

Structural Elucidation: A Multi-technique Approach

The definitive structural analysis of this compound relies on the synergistic use of several advanced analytical techniques.

Analytical Workflow for Structural Confirmation:

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the relative stereochemistry of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. For this compound, the key diagnostic signals would be the protons on the carbons bearing the hydroxyl and carboxyl groups (C1-H and C2-H). The cis relationship of these protons would result in a specific coupling constant (J-value). The remaining cyclopentane protons would appear as complex multiplets. The acidic proton of the carboxylic acid would typically be a broad singlet at a downfield chemical shift (δ 10-13 ppm), and the hydroxyl proton would also be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. For this molecule, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ ~170-180 ppm). The carbon bearing the hydroxyl group (C2) would appear in the range of δ 60-80 ppm, and the carbon attached to the carboxyl group (C1) would be in the range of δ 40-50 ppm. The remaining three cyclopentane carbons would have upfield chemical shifts.

-

2D NMR Techniques (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of the proton connectivity around the cyclopentane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the unambiguous assignment of each proton to its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall structure and the positions of the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

-

Electron Ionization (EI): This hard ionization technique can lead to fragmentation, providing structural information. Key fragments would likely arise from the loss of water (M-18), the carboxyl group (M-45), or a combination of these.

-

Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar molecules like carboxylic acids. In negative ion mode, it would show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) with ESI can be used to confirm the elemental formula with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for this compound are:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad |

| C-H (sp³) | 3000-2850 | Medium to strong, sharp |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp |

| C-O (Alcohol & Acid) | 1320-1000 | Medium to strong |

| O-H (Alcohol) | ~3400 (superimposed on acid O-H) | Broad |

The broadness of the carboxylic acid O-H stretch is due to hydrogen bonding.

X-ray Crystallography

For a definitive determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. If a suitable single crystal of this compound can be obtained, this technique can provide the precise three-dimensional coordinates of every atom in the molecule, confirming the (1R,2S) configuration and providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry

In the absence of experimental X-ray crystallographic data, computational modeling can provide valuable insights into the three-dimensional structure and aid in the interpretation of spectroscopic data. Density functional theory (DFT) calculations can be used to:

-

Predict the lowest energy conformation of the molecule.

-

Calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm assignments.

-

Simulate the IR spectrum to aid in the assignment of vibrational modes.

Applications in Drug Development: A Chiral Scaffold for Innovation

This compound is a valuable chiral pool starting material. Its rigid framework and defined stereochemistry make it an ideal building block for the synthesis of a wide range of biologically active molecules, including:

-

Prostaglandin Analogs: The cyclopentane ring is a core structural feature of prostaglandins, which are involved in a wide range of physiological processes.

-

Antiviral Agents: Many nucleoside analogs used as antiviral drugs incorporate carbocyclic rings, and this chiral building block can be a key starting material.

-

Enzyme Inhibitors: The defined spatial arrangement of the hydroxyl and carboxyl groups can be exploited to design potent and selective enzyme inhibitors.

The use of enantiomerically pure starting materials like this compound is crucial in modern drug development to ensure the synthesis of single-enantiomer drugs, which often have improved therapeutic indices and reduced side effects compared to their racemic counterparts[1][2].

Conclusion

The structural analysis of this compound is a comprehensive process that requires the integration of multiple analytical techniques. From its stereocontrolled synthesis to its detailed characterization by NMR, MS, and IR spectroscopy, each step provides a crucial piece of the structural puzzle. The absolute confirmation of its stereochemistry, ideally through X-ray crystallography, solidifies its identity as a valuable and well-defined chiral building block. For researchers and drug development professionals, a thorough understanding of the structural analysis of this molecule is fundamental to its effective application in the synthesis of the next generation of therapeutics.

References

-

Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. PubMed Central. [Link]

-

2-(1-Hydroxy-1-cyclohexyl)-cyclopentane carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 4. This compound 97% | CAS: 125072-73-3 | AChemBlock [achemblock.com]

- 5. (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid 97% | CAS: 169868-13-7 | AChemBlock [achemblock.com]

An In-depth Technical Guide to (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid: A Chiral Synthon for Advanced Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a chiral building block with the CAS Number 125072-73-3 , is a molecule of significant interest in the field of medicinal chemistry and drug development.[1][2] Its rigid cyclopentane core, adorned with precisely oriented hydroxyl and carboxylic acid functionalities, makes it an invaluable synthon for the stereoselective synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, critical applications in drug discovery, and analytical characterization.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid with a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] The stereochemistry of this molecule, with the hydroxyl group at the C2 position and the carboxylic acid group at the C1 position in a cis configuration on the cyclopentane ring, is crucial for its utility in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 125072-73-3 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥97% | [1][3] |

The structural arrangement of the functional groups allows for the formation of intramolecular hydrogen bonds, which can influence its conformation and reactivity. Spectroscopic analysis is essential for confirming the structure and stereochemistry of this compound.

Spectroscopic Data (Typical)

-

¹H NMR: The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum (typically 10-12 ppm). The protons on the carbon bearing the hydroxyl group (-CH-OH) and the proton on the carbon bearing the carboxylic acid group (-CH-COOH) would likely appear as multiplets in the range of 3.5-4.5 ppm. The remaining cyclopentane ring protons would be observed as a series of complex multiplets further upfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found in the 170-180 ppm region. The carbons attached to the hydroxyl and carboxylic acid groups would resonate between 60-80 ppm. The other sp³ hybridized carbons of the cyclopentane ring would appear at higher field strengths.

Synthesis Methodologies: A Chemoenzymatic Approach

The stereoselective synthesis of this compound is paramount to its application in drug development. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical transformations, offer an elegant and effective route to this chiral molecule.[4]

A plausible and efficient synthetic strategy involves the enzymatic hydrolysis of a meso-epoxide, followed by oxidation. This approach leverages the high enantioselectivity of enzymes to establish the desired stereocenters.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Enzymatic Hydrolysis of Cyclopentene Oxide

This step utilizes a hydrolase to enantioselectively open the epoxide ring of cyclopentene oxide, yielding (1R,2R)-cyclopentane-1,2-diol.

-

Materials:

-

Cyclopentene oxide

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Immobilized hydrolase (e.g., from Aspergillus niger)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend cyclopentene oxide in the phosphate buffer.

-

Add the immobilized hydrolase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 25-30 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter off the immobilized enzyme for potential reuse.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (1R,2R)-cyclopentane-1,2-diol.

-

Purify the diol by column chromatography on silica gel.

-

Step 2: Selective Oxidation to this compound

The resulting chiral diol is then selectively oxidized to the target carboxylic acid. This can be achieved using various oxidizing agents, with careful control of reaction conditions to avoid over-oxidation.

-

Materials:

-

(1R,2R)-cyclopentane-1,2-diol

-

Acetonitrile

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Sodium chlorite (NaClO₂)

-

Sodium hypochlorite (NaOCl) solution (as a co-oxidant)

-

Sodium sulfite

-

Diethyl ether

-

Sodium bicarbonate solution

-

Hydrochloric acid (e.g., 2 M)

-

-

Procedure:

-

Dissolve (1R,2R)-cyclopentane-1,2-diol in a mixture of acetonitrile and phosphate buffer.

-

Add TEMPO and sodium chlorite to the solution.

-

Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature below 5 °C.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite.

-

Adjust the pH to around 8 with sodium bicarbonate solution and wash with diethyl ether to remove TEMPO.

-

Acidify the aqueous layer to pH 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization.

-

Caption: Chemoenzymatic synthesis of this compound.

Applications in Drug Development

The rigid, stereochemically defined structure of this compound makes it a valuable chiral pool starting material for the synthesis of various pharmaceutical agents. Its primary application lies in the construction of carbocyclic nucleoside analogues, a class of compounds known for their potent antiviral and anticancer activities.

Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are mimics of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability against enzymatic degradation, often leading to improved pharmacokinetic profiles.

The synthesis of these analogues frequently involves coupling the chiral cyclopentane core with a heterocyclic base. The hydroxyl and carboxylic acid functionalities of this compound can be strategically manipulated to introduce the nucleobase and the hydroxymethyl side chain, mimicking the structure of a natural ribose sugar.

For instance, the carboxylic acid can be reduced to a primary alcohol, which, after protection, can serve as the C5'-hydroxyl equivalent. The existing hydroxyl group at C2 can be used to control the stereochemistry of subsequent transformations or can be converted into an amino group, as seen in some antiviral agents.

While specific blockbuster drugs directly incorporating this exact starting material are not prominently disclosed in the public domain, the use of closely related chiral cyclopentane derivatives is well-documented in patents for the synthesis of investigational antiviral agents, including those targeting HIV, Hepatitis B, and other viral infections. The principles of using such chiral synthons are central to the development of these next-generation therapeutics.

Caption: Role in the synthesis of carbocyclic nucleoside antiviral agents.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for determining enantiomeric excess (ee).

Chiral HPLC Protocol (General)

-

Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose, is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape for the carboxylic acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable.

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with the mobile phase at a constant flow rate.

-

The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

-

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its stereochemically defined structure provides a robust platform for the construction of carbocyclic nucleoside analogues and other therapeutic agents. The development of efficient chemoenzymatic synthetic routes has made this synthon more accessible, paving the way for its broader application in the discovery and development of novel medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound is set to increase.

References

-

PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2-Hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Hassan, A. H. E., & Lee, Y. S. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

PubChem. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.

- Li, J., et al. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering.

- Soucy, T. A., et al. (2009). An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer.

- Tianze Bio-medical Co., Ltd. (2020).

- Tianze Bio-medical Co., Ltd. (2020).

- Communications Chemistry. (2025). Chemoenzymatic synthesis.

- U.S. Patent No. US10428104B2. (2019).

- European Patent No. EP2725012A1. (2014). 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring system, a recurring motif in numerous biologically active natural products, represents a promising, albeit underexplored, scaffold in medicinal chemistry. This guide focuses on a specific chiral molecule, (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a compound with defined stereochemistry that is currently uncharacterized in terms of its biological potential. In the absence of direct pharmacological data, this document serves as a strategic whitepaper, outlining a comprehensive research framework to elucidate its potential therapeutic activities. Drawing upon the established bioactivities of structurally related cyclopentanoids, we hypothesize that this molecule may possess significant anti-inflammatory and anticancer properties. We provide a detailed, step-by-step technical guide for the systematic evaluation of these activities, from initial in vitro screening to mechanistic pathway analysis. This guide is intended to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to investigate the therapeutic potential of this and other novel chiral chemical entities.

Introduction: The Case for Investigating this compound

The cyclopentane carbocyclic ring is a ubiquitous structural element in nature, forming the core of bioactive molecules such as prostaglandins and certain steroids. Despite this, it has been historically underrepresented in drug discovery programs compared to other cyclic systems, partly due to perceived challenges in stereocontrolled synthesis.[1] However, modern synthetic advancements have made complex cyclopentanoid chemotypes more accessible, renewing interest in their potential as privileged scaffolds for therapeutic development.[1]

The subject of this guide, this compound, is a chiral molecule featuring a hydroxyl and a carboxylic acid group on a cyclopentane frame (Figure 1). The specific stereochemistry, (1R,2S), is critical, as it is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities.[2][3] While chemical suppliers list this specific isomer, a review of the scientific literature reveals a significant knowledge gap regarding its biological effects.[4][5]

Given that related cyclopentane-containing molecules, particularly cyclopentenone prostaglandins, are known to be involved in the resolution of inflammation and can influence cell growth and survival, it is scientifically plausible to hypothesize that this compound may possess latent therapeutic value.[6] This guide, therefore, proposes a structured and scientifically rigorous research program to explore its potential biological activities, focusing on two high-impact therapeutic areas: inflammation and oncology.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the activities of structurally analogous compounds, we propose two primary avenues of investigation for this compound:

Potential Anti-inflammatory Activity

Many cyclopentane derivatives, including prostaglandins, are key mediators of the inflammatory response.[6] The arachidonic acid cascade, which produces these signaling molecules, involves key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[7] We hypothesize that our target compound may modulate this pathway. Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[1][8]

Potential Anticancer Activity

The cyclopentenone moiety, present in some prostaglandin derivatives, is a known pharmacophore in anticancer drug design.[9] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. While this compound lacks the reactive α,β-unsaturated ketone of cyclopentenones, its cyclopentane core provides a scaffold that could be functionalized to interact with anticancer targets. Therefore, an initial broad-spectrum cytotoxicity screening against a panel of cancer cell lines is a logical first step.[10]

Proposed Experimental Investigation: A Step-by-Step Guide

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This begins with broad in vitro assays to identify any "hits" and progresses to more specific mechanistic studies.

Tier 1: Initial Cytotoxicity and Anti-inflammatory Screening

The initial phase aims to determine the general cytotoxicity of the compound and to perform a primary screen for anti-inflammatory potential.

This protocol is designed to assess the effect of the compound on the viability of various cancer cell lines. The Sulforhodamine B (SRB) assay is recommended for its reliability and basis in measuring cellular protein content.[6][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO or PBS). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Cell Line | IC50 (µM) of this compound |

| MCF-7 | To be determined |

| A549 | To be determined |

| HCT116 | To be determined |

| HeLa | To be determined |

| This table is for illustrative purposes to show how the generated data would be presented. |

This protocol assesses the compound's ability to inhibit key enzymes in the arachidonic acid pathway.[12][13][14]

Objective: To determine the IC50 values of the test compound against COX-1, COX-2, and 5-LOX enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

-

5-Lipoxygenase (soybean or human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric assay kits (e.g., from Cayman Chemical)

-

Microplate reader

Procedure (General):

-

Enzyme Preparation: Prepare the enzyme solutions according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the enzyme, buffer, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX). Incubate for a specified time at the recommended temperature.

-

Initiate Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

-

Detection: After a set incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric probe as per the kit's instructions.

-

Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 values.

Data Presentation:

| Enzyme | IC50 (µM) of this compound |

| COX-1 | To be determined |

| COX-2 | To be determined |

| 5-LOX | To be determined |

| This table is for illustrative purposes. |

Tier 2: Mechanistic Pathway Analysis

If the Tier 1 screening yields positive results (e.g., significant cytotoxicity or enzyme inhibition), the next step is to investigate the underlying molecular mechanisms.

This cell-based assay determines if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[1][3]

Objective: To assess the ability of the test compound to inhibit TNF-α-induced NF-κB activation in a reporter cell line.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the luciferase activity to cell viability (determined by a parallel assay like MTT or SRB) and calculate the percentage of inhibition of NF-κB activation.

Visualization of Experimental Workflow and Signaling Pathway:

Caption: A tiered approach for screening the biological activities of the test compound.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Data Interpretation and Future Directions

The data generated from this proposed research plan will provide the first insights into the biological potential of this compound.

-

If the compound shows selective cytotoxicity against cancer cell lines, further studies would focus on its mechanism of action (e.g., apoptosis induction, cell cycle arrest) and in vivo efficacy in animal models.[15]

-

If the compound demonstrates potent and selective inhibition of COX-2 or 5-LOX , it could be a candidate for development as a novel anti-inflammatory agent with a potentially favorable side-effect profile.[16]

-

Inhibition of the NF-κB pathway would suggest a broader anti-inflammatory and potentially immunomodulatory role, warranting further investigation into its effects on cytokine production.[17]

-

If no significant activity is observed , this information is still valuable, as it helps to define the structure-activity relationships for this class of compounds.

The logical progression from these initial findings would involve lead optimization through medicinal chemistry, followed by more extensive preclinical testing, including pharmacokinetics, pharmacodynamics, and toxicology studies.

Conclusion

While this compound is currently a molecule without a known biological role, its structural features and the activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent. The experimental framework detailed in this guide offers a comprehensive, logical, and technically sound approach to systematically uncover its potential anti-inflammatory and anticancer activities. By following this structured path of inquiry, researchers can efficiently and effectively evaluate the therapeutic promise held within this chiral cyclopentanoid scaffold, contributing valuable knowledge to the field of drug discovery.

References

- Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255–258.

- Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109 Suppl, S81–S96.

- Aapro, M., & Conte, P. F. (2003). Cyclo-oxygenase-2 (COX-2) inhibitors in oncology. The Oncologist, 8(4), 334–343.

- Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017–1022.

-

PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.

- Gunathilake, K. D. P. P., et al. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Food Biochemistry, 44(1), e13101.

- Sebastian, R., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(4), 337-343.

-

IJCRT. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 11(12). Retrieved from [Link]

- Jamkhande, P. G., et al. (2014). Lipoxygenase inhibiting activity of some Malaysian plants. Pharmaceutical Biology, 52(9), 1152-1157.

- Jain, S., et al. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv.

- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.

- Yildiz, G., et al. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Marmara Pharmaceutical Journal, 19(1), 30-35.

- Chhabra, N., et al. (2013). Chirality in Drug Molecules: Synthetic and Biological Implications. Journal of Pharmaceutical Sciences and Research, 5(1), 1-5.

- Ballo, F., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-43.

- K, S., & S, S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275034.

- Butovich, I. A. (2011). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of lipid research, 52(4), 749–758.

- Fadnavis, N. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?

- Rahman, M. M., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Pharmaceuticals, 16(10), 1459.

- Laufer, S., et al. (2002). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. Osteoarthritis and Cartilage, 10(12), 961-967.

- Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-420.

- Rathnavelu, V., et al. (2016). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. International Journal of Molecular Sciences, 17(10), 1746.

- Selvendiran, K., et al. (2004). In vitro pharmacological screening methods for anti-inflammatory agents. Phytotherapy Research, 18(4), 285-288.

- Stankovic, N., et al. (2025).

- Stankovic, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8089.

- Stankovic, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(13), 5035.

- Quezada, E., et al. (2023).

- Laufer, S., et al. (2002). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. Semantic Scholar.

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

- Wang, Y., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 27(15), 4995.

Sources

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 97% | CAS: 125072-73-3 | AChemBlock [achemblock.com]

- 5. parchem.com [parchem.com]

- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]

- 9. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]

- 10. ijcrt.org [ijcrt.org]

- 11. thomassci.com [thomassci.com]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. tandfonline.com [tandfonline.com]

- 15. ijpbs.com [ijpbs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsung Hero of Prostaglandin Synthesis: A Technical Guide to (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

An In-depth Exploration of the Discovery, Stereoselective Synthesis, and Pivotal Role of a Chiral Building Block in Medicinal Chemistry

Introduction: A Molecule Defined by its Purpose

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a chiral bifunctional molecule, holds a unique place in the annals of synthetic organic chemistry. Its history is not one of isolated discovery but is intrinsically interwoven with one of the most significant achievements in the field: the total synthesis of prostaglandins. This technical guide provides a comprehensive overview of this unassuming yet critical molecule, from its conceptual importance in retrosynthetic analysis to the elegant strategies developed for its stereocontrolled synthesis. For researchers, scientists, and drug development professionals, understanding the journey of this compound offers valuable insights into the evolution of asymmetric synthesis and its profound impact on medicine.

The Prostaglandin Challenge: A Historical Imperative

The story of this compound begins with the monumental challenge of synthesizing prostaglandins in the mid-20th century. Prostaglandins, a class of lipid compounds with a vast array of physiological effects, presented a formidable synthetic puzzle due to their complex stereochemistry.[1] The quest for a viable synthetic route was not merely an academic exercise; it was driven by the immense therapeutic potential of these molecules.

The groundbreaking work of E.J. Corey and his group in the late 1960s and early 1970s laid the foundation for the field.[2][3][4][5] Their retrosynthetic analysis of the prostaglandin skeleton identified a key bicyclic intermediate, now famously known as the "Corey lactone." This lactone contains the correctly oriented stereocenters of the cyclopentane core of prostaglandins, making it a crucial precursor. The synthesis of the Corey lactone, in turn, necessitated the creation of a cyclopentane ring with specific cis stereochemistry between a hydroxyl group and a carboxyl group (or a precursor to the side chain). This is where this compound and its derivatives emerge as pivotal intermediates.

Stereoselective Synthesis: Mastering the Chiral Landscape

The central challenge in preparing this compound lies in controlling the relative and absolute stereochemistry of the two contiguous chiral centers. Over the years, a variety of ingenious methods have been developed, broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: Separating Mirror Images

Early approaches to obtaining enantiomerically pure 2-hydroxycyclopentane-1-carboxylic acid derivatives relied on the classical method of resolving a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis Strategies

| Strategy | Advantages | Disadvantages | Typical Reagents/Methods |

| Chiral Resolution | Conceptually straightforward, can be effective for large-scale production. | Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable chiral resolving agent, can be labor-intensive. | Chiral amines (e.g., (S)-phenylethylamine) to form diastereomeric salts.[6] |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Can be substrate-specific, may require optimization of enzyme and reaction conditions. | Lipases (e.g., from Candida rugosa) for enantioselective esterification or hydrolysis. |

| Asymmetric Synthesis | Potentially higher yields (up to 100%), direct formation of the desired enantiomer. | May require specialized chiral catalysts or auxiliaries, can be more complex to develop and optimize. | Chiral catalysts (e.g., chiral Lewis acids in Diels-Alder reactions), substrate-controlled diastereoselective reactions.[7] |

Enzymatic Resolution: Nature's Catalysts

A more elegant and efficient approach to chiral resolution involves the use of enzymes. Lipases, in particular, have proven to be highly effective for the kinetic resolution of racemic esters of 2-hydroxycyclopentane-1-carboxylic acid. In a typical enzymatic resolution, the lipase selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be easily separated. This method offers high enantioselectivity under mild conditions.

Asymmetric Synthesis: Building Chirality from the Ground Up

The pinnacle of stereocontrolled synthesis is the direct creation of the desired enantiomer through asymmetric reactions. In the context of the Corey lactone and its precursors, several asymmetric strategies have been employed. One notable approach involves an asymmetric Diels-Alder reaction to construct the bicyclic core with the correct stereochemistry, which is then elaborated to the target molecule.[7]

The Corey Lactone Pathway: A Step-by-Step Look

The conversion of a derivative of this compound into the Corey lactone is a cornerstone of prostaglandin synthesis. The following workflow illustrates the key transformations.

Caption: A simplified workflow for the synthesis of the Corey lactone.

Experimental Protocol: Enzymatic Resolution of (±)-cis-2-Hydroxycyclopentane-1-carboxylic Acid Methyl Ester

This protocol is a representative example of how the (1R,2S) enantiomer can be obtained through enzymatic resolution.

-

Substrate Preparation: The racemic cis-2-hydroxycyclopentane-1-carboxylic acid is esterified to its methyl ester using standard procedures (e.g., methanol with a catalytic amount of acid).

-

Enzymatic Hydrolysis: The racemic methyl ester is suspended in a phosphate buffer solution (pH ~7). A lipase preparation (e.g., from Candida rugosa) is added, and the mixture is stirred at a controlled temperature (e.g., 25-30 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of hydrolysis.

-